molecular formula C8H15O2Tl B1612962 Thallium(I) 2-ethylhexanoate CAS No. 210578-56-6

Thallium(I) 2-ethylhexanoate

Cat. No.: B1612962
CAS No.: 210578-56-6
M. Wt: 347.59 g/mol
InChI Key: CFZPRDHRMZJQFC-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

Thallium(I) 2-ethylhexanoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with metalloproteins and enzymes that contain sulfur groups, as thallium has a high affinity for sulfur . These interactions can lead to the inhibition or activation of enzymatic activities, affecting various biochemical pathways.

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to disrupt cellular processes by binding to key proteins and enzymes, leading to altered cellular functions. For instance, thallium’s interaction with sulfur-containing enzymes can inhibit their activity, resulting in disrupted metabolic processes and altered gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thallium ions can replace essential metal ions in enzymes, leading to the inhibition of their activity. This can result in the disruption of metabolic pathways and changes in gene expression, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that thallium compounds can remain stable for extended periods, but their effects on cellular function can vary depending on the duration of exposure. Long-term exposure to thallium can lead to chronic toxicity, affecting various cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, thallium can cause mild disruptions in cellular functions, while high doses can lead to severe toxicity and adverse effects. Studies have shown that high doses of thallium can cause gastrointestinal irritation, nervous system disorders, and damage to liver, kidney, and other tissues .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Thallium’s high affinity for sulfur groups allows it to interact with sulfur-containing enzymes, disrupting their activity and affecting metabolic flux. This can lead to altered levels of metabolites and changes in metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Thallium ions can bind to proteins and transporters, facilitating their movement within cells and tissues. This can affect the localization and accumulation of thallium within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. Thallium ions can be directed to specific compartments or organelles within the cell, affecting their activity and function. This localization can impact various cellular processes and functions, depending on the specific compartments where thallium accumulates .

Chemical Reactions Analysis

Types of Reactions: Thallium(I) 2-ethylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Thallium(I) acetate
  • Thallium(I) nitrate
  • Thallium(I) sulfate

Comparison: Thallium(I) 2-ethylhexanoate is unique due to its organometallic nature and solubility in organic solvents, which makes it suitable for specific applications in organic synthesis and industrial processes. In contrast, other thallium(I) compounds like thallium(I) acetate, thallium(I) nitrate, and thallium(I) sulfate are more commonly used in aqueous solutions and have different solubility properties .

Properties

IUPAC Name

2-ethylhexanoate;thallium(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Tl/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZPRDHRMZJQFC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].[Tl+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O2Tl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626831
Record name Thallium(1+) 2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210578-56-6
Record name Thallium(1+) 2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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